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3(S)-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

Stereochemistry Metabolic pathway Enzyme specificity

3(S)-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA (C43H68N7O18P3S, MW 1096.02 g/mol) is a very-long-chain (C22) polyunsaturated fatty acyl-CoA thioester bearing five all-cis double bonds at positions 7, 10, 13, 16, and 19, with a hydroxyl group at the 3(S) position. It belongs to the very-long-chain fatty acyl-CoA class (HMDB0060205) and is cataloged in authoritative lipid databases including LIPID MAPS (LMFA07050444), PubChem (CID 171119057), and ChEBI.

Molecular Formula C43H68N7O18P3S
Molecular Weight 1096.0 g/mol
Cat. No. B15598574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(S)-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA
Molecular FormulaC43H68N7O18P3S
Molecular Weight1096.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,29-32,36-38,42,51,54-55H,4,7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b6-5-,9-8-,12-11-,15-14-,18-17-/t31-,32-,36+,37+,38-,42-/m0/s1
InChIKeyKIDYDCLNVXONEF-DXMJZDBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3(S)-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA: A Stereochemically Defined, Very-Long-Chain Polyunsaturated Fatty Acyl-CoA for Specialized Lipid Mediator Pathway Research


3(S)-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA (C43H68N7O18P3S, MW 1096.02 g/mol) is a very-long-chain (C22) polyunsaturated fatty acyl-CoA thioester bearing five all-cis double bonds at positions 7, 10, 13, 16, and 19, with a hydroxyl group at the 3(S) position [1]. It belongs to the very-long-chain fatty acyl-CoA class (HMDB0060205) and is cataloged in authoritative lipid databases including LIPID MAPS (LMFA07050444), PubChem (CID 171119057), and ChEBI [2][3][4]. This compound serves as a defined intermediate in the NADPH-dependent reduction of 3-oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA, a reaction relevant to very-long-chain polyunsaturated fatty acid elongation and lipid mediator precursor metabolism .

Why Generic 3-Hydroxy-Docosapentaenoyl-CoA Cannot Substitute for the 3(S)-Stereoisomer in Pathway Reconstruction and Enzymatic Studies


The unqualified term '3-hydroxy-docosapentaenoyl-CoA' conflates at least two stereochemically distinct entities—the 3(S) isomer (HMDB0060205) and the 3(R) isomer (CHEBI:76460, HMDB0304131)—which differ in their chirality at the C3 hydroxyl-bearing carbon [1][2]. The C3-hydroxyl stereochemistry governs substrate recognition by long-chain and very-long-chain 3-hydroxyacyl-CoA processing enzymes: the (R)-specific enoyl-CoA hydratase/dehydratase family (EC 4.2.1.17, EC 4.2.1.119, EC 4.2.1.134) and the peroxisomal bifunctional enzyme HSD17B4 act on (3R)-hydroxyacyl-CoA, while the mitochondrial L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35, HADH) and EHHADH peroxisomal enzyme accept the (3S) substrate [3][4]. The documented natural intermediates in the mammalian docosahexaenoate biosynthesis III pathway bear the 3(R) configuration [5][6]. Consequently, procurement of the incorrectly defined stereoisomer or a racemic mixture generates ambiguous or negative results in enzyme kinetics, pathway flux analyses, and lipid mediator precursor studies, necessitating explicit specification of the 3(S)-hydroxy isomer where the research model demands the (S)-enantiomer.

Product-Specific Quantitative Differentiation Evidence for 3(S)-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA Versus Closest Analogs


Stereochemical Configuration at C3: 3(S) vs. 3(R) as a Determinant of Metabolic Pathway Assignment

The target compound is explicitly defined as the 3(S) stereoisomer (HMDB0060205, LIPID MAPS LMFA07050444, PubChem CID 171119057, TargetMol TYD-02291), in contrast to the major annotated natural isomer, (3R)-hydroxy-docosapentaenoyl-CoA (CHEBI:76460, CHEBI:76642, HMDB0304131) [1][2]. The two isomers are diastereomers at the C3 hydroxyl-bearing chiral carbon; the (S) and (R) designations are confirmed by the IUPAC InChI stereochemical descriptors. The naturally occurring DHA biosynthesis pathway (MetaCyc PWY-7041) exclusively uses the 3(R) intermediate [3]. Therefore, the 3(S) isomer represents either a non-canonical stereoisomer or an alternative pathway intermediate requiring (S)-specific enzyme handling.

Stereochemistry Metabolic pathway Enzyme specificity

Molecular Formula and Mass Differentiation from the Common Pathway Intermediate 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA

The target compound (C43H68N7O18P3S, average MW 1096.02) is the reduced form of 3-oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA (C43H66N7O18P3S, average MW 1094.01) [1][2]. The difference of two hydrogen atoms corresponds to the NADPH-dependent reduction step catalyzed by EC 1.1.1.330 (very-long-chain 3-oxoacyl-CoA reductase) [3]. The mass difference of +2.01 Da (monoisotopic: 1095.35544 vs 1093.33979) enables unambiguous LC-MS/MS differentiation in multiple reaction monitoring (MRM) assays, a critical parameter in targeted lipidomics workflows where the two species co-exist in biological extracts.

Molecular weight Redox state Analytical chemistry

Chain Length and Double Bond Positional Isomer Discrimination: C22:5 (ω-3) vs. C24:5 (ω-3) and C22:4 Analogs

The target compound bears a C22 backbone with five double bonds, distinguishing it from the C24 analog 3(S)-hydroxy-tetracosa-6,9,12,15,18-all-cis-pentaenoyl-CoA (C45H72N7O18P3S, MW 1124.08) and the tetraene analog 3(S)-hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA (C43H70N7O18P3S, one fewer double bond) [1]. In the very-long-chain fatty acid elongation cycle, the chain length and degree of unsaturation determine substrate flux through elongase complexes (ELOVL family) and desaturases (FADS2). The C22:5 chain with its specific double bond pattern (7,10,13,16,19-all-cis) positions this compound as a precursor or shunt metabolite in the metabolic network connecting EPA elongation to DPA and DHA [2]. Substitution with the C24:5 or C22:4 analog would alter the carbon count and double bond count, respectively, yielding misinterpreted elongation/desaturation kinetic data.

Chain length specificity Omega-3 fatty acid Lipid mediator precursor

Metabolic Network Anchor Point: Enzymatic Reduction of 3-Oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA via EC 1.1.1.330 (Mouse-GEM and Fruitfly-GEM Models)

The target compound is the direct product of the NADPH-dependent reduction catalyzed by very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), as explicitly annotated in the Mouse-GEM (MAR03405) and Fruitfly-GEM (MAR02489) genome-scale metabolic reconstructions . In these models, the reaction is defined as: 3-oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA[c] + H+[c] + NADPH[c] → 3(S)-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA[c] + NADP+[c]. The Mouse-GEM annotation confirms the reaction as reversible under physiological constraints with quantitative flux bounds (-1000 to 1000) . This places the compound at a defined node in computational lipid metabolism networks, enabling its use as a calibration standard or substrate for enzyme activity assays targeting the microsomal elongase complex's second step.

Flux analysis Genome-scale metabolic model Redox metabolism

Commercial Procurement Traceability: Specified (3S) Stereoisomer with Independent Database Cross-Validation

The (3S) stereoisomer is explicitly cataloged by multiple independent vendors under the same systematic name: TargetMol (TYD-02291), MedChemExpress (HY-CE00608), and Alfa Chemistry (NZs000493) [1]. The compound's identity is tracked across six independent authoritative databases: HMDB (HMDB0060205), PubChem (CID 171119057), LIPID MAPS (LMFA07050444), BioDeep (00000027473), KEGG, and MetaCyc [2]. In contrast, the generic '3-hydroxy-docosapentaenoyl-CoA' (HMDB0304131) and the biochemically predominant (3R) isomer (CHEBI:76460) are distinct entities lacking the (S) stereochemical tag. The vendor catalog numbers and database cross-links provide purchasers with a verifiable chain of identity, reducing the risk of receiving a racemic mixture or the unintended (R) enantiomer.

Compound sourcing Quality assurance Lipidomics

Validated Application Scenarios for 3(S)-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA Based on Quantitative Differentiation Evidence


Enzyme Substrate Profiling of Short-, Medium-, and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenases (EC 1.1.1.35/211) with Defined (3S) Stereochemistry

The compound can serve as a defined C22:5 (3S)-hydroxy substrate for measuring kinetic parameters (Km, Vmax) of mitochondrial and peroxisomal L-3-hydroxyacyl-CoA dehydrogenases, where (S)-specificity is required . Procurement of this specific isomer eliminates confounding data arising from racemic or mis-specified mixtures, allowing labs to generate reproducible stereospecific enzyme activity data for the complete chain-length range from C4 to C22 unsaturated substrates.

Targeted Lipidomics MRM Assay Calibration for Hydroxy- and Oxo-Polyunsaturated Fatty Acyl-CoA Panels

The established +2.01 Da mass difference from 3-oxo-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA enables the compound to be used as a quantitative calibrator for separating hydroxy- and oxo-forms of very-long-chain polyunsaturated fatty acyl-CoAs during LC-MS/MS MRM method development . The distinct retention time and fragmentation pattern differentiate this C22:5 hydroxy-CoA from C24:5 and C22:4 analogs, closing a gap in commercially available internal standard panels.

Genome-Scale Metabolic Model Validation and Flux Balance Analysis of Very-Long-Chain Polyunsaturated Fatty Acid Elongation Networks

As a reaction product explicitly represented in Mouse-GEM (MAR03405) and Fruitfly-GEM (MAR02489) models, this compound can be used as a metabolite standard for validating computational predictions of elongase flux through the C22:5 node . Adding exogenous 3(S)-hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA to hepatocyte or adipocyte models and measuring its conversion via targeted metabolomics enables quantitative constraint of the EC 1.1.1.330 reaction in condition-specific metabolic reconstructions.

Stereochemical Reference Standard for Distinguishing (3S)- from (3R)-Specific Pathways in Peroxisomal β-Oxidation and DHA Biosynthesis Studies

Because the naturally predominant DHA biosynthetic intermediate possesses the (3R) configuration, this (3S) compound serves as a negative control substrate for HSD17B4 and related (R)-specific hydratase/dehydrogenase assays . Laboratories investigating peroxisomal β-oxidation defects (e.g., D-bifunctional protein deficiency) can use this isomer to confirm the stereochemical fidelity of their enzymatic assays, as the (3S) isomer should not be processed by the (R)-specific HSD17B4 enzyme.

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